(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Description
(E)-3-(4-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system linking two aromatic rings: a 4-chlorophenyl group and a 4-nitrophenyl group. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents significantly influence its electronic properties, reactivity, and biological interactions. Chalcones of this class are synthesized via Claisen-Schmidt condensation and are studied for their nonlinear optical (NLO) properties, enzyme inhibition, and antimicrobial activities . Its structural features, such as planar conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), make it a candidate for materials science and pharmaceutical applications .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTQCJDNKZWUPQ-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, choice of solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Chalcones, including (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, have been extensively studied for their pharmacological properties. They are known to exhibit a wide range of biological activities:
- Antimicrobial Activity : Chalcones have demonstrated efficacy against various bacterial strains and fungi. Studies indicate that modifications in the chalcone structure can enhance antimicrobial potency, making compounds like this compound valuable in developing new antibiotics .
- Anticancer Properties : Research has shown that chalcones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways. The specific structural features of this compound contribute to its potential as an anticancer agent .
- Anti-inflammatory Effects : Some studies suggest that chalcones possess anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been noted in experimental models .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation reaction between 4-nitrobenzaldehyde and 4-chloroacetophenone in the presence of a base such as sodium hydroxide. This reaction yields the desired chalcone with specific stereochemistry .
This compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For example, modifications at the nitro or chlorophenyl positions can lead to derivatives with improved activity against specific targets or enhanced solubility profiles.
Material Science Applications
Chalcones are also explored for their applications in material science:
- Organic Electronics : Due to their conjugated systems, chalcones can be utilized in organic photovoltaic devices and organic light-emitting diodes (OLEDs). Their electronic properties allow for effective charge transport, making them suitable candidates for optoelectronic applications .
- Photochemical Applications : The photochemical properties of chalcones enable their use in photoinitiators for polymerization processes. They can absorb UV light and generate reactive species that initiate polymerization, which is crucial in coatings and adhesives .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Study : In a comparative study on antimicrobial efficacy, derivatives of this compound were tested against multiple bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic uses in treating infections .
- Anticancer Research : A study investigating the cytotoxic effects of this chalcone on breast cancer cell lines revealed that it induced apoptosis through mitochondrial pathways. This finding underscores its potential as a lead compound for developing anticancer drugs .
- Material Development : Researchers have incorporated chalcone derivatives into polymer matrices for improved electronic properties. The resulting materials demonstrated enhanced conductivity and stability under operational conditions, paving the way for innovative applications in electronics .
Mechanism of Action
The mechanism of action of (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to interact with cellular proteins, enzymes, and receptors. For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Substituent Effects on Electronic Properties
Key Insight : Nitro and chloro groups synergistically enhance NLO properties, while electron-donating groups (e.g., -OH, -OCH₃) improve solubility but reduce hyperpolarizability.
Supramolecular and Crystallographic Features
- Target Compound : Predominantly forms C-H···O and π-π interactions due to nitro and chloro groups, leading to dense crystal packing .
- Methoxy/Ethoxy Analogs : (E)-3-(4-EtOPh)-1-(4-MeOPh)prop-2-en-1-one exhibits looser packing with C-H···π interactions, improving solubility .
- Hydroxy Derivatives : (E)-3-(4-ClPh)-1-(2-OHPh)prop-2-en-1-one forms intramolecular O-H···O hydrogen bonds, stabilizing planar conformation .
Biological Activity
(E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. This compound belongs to a class of compounds characterized by a three-carbon α,β-unsaturated carbonyl system flanked by two aromatic rings. The unique structural features of this chalcone contribute to its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
The synthesis of this compound is typically achieved through the Claisen-Schmidt condensation reaction. This involves the reaction between 4-chlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide, usually conducted in ethanol or methanol at room temperature to slightly elevated temperatures .
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H10ClNO3 |
| Molecular Weight | 285.7 g/mol |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound suggest potent activity against these pathogens, indicating its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies indicate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism of action is believed to involve the modulation of reactive oxygen species (ROS) levels, which play a critical role in cancer cell survival and proliferation .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (μM) | Apoptosis Induction (%) |
|---|---|---|
| CLL HG-3 | 0.17 | 82 |
| CLL PGA-1 | 0.35 | 87 |
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It appears to inhibit specific enzymes and signaling pathways crucial for cancer cell proliferation and survival. Additionally, its ability to form complexes with cellular proteins may enhance its bioactivity against microbial pathogens .
Comparative Analysis with Similar Compounds
When compared to other similar chalcones, such as (E)-3-(4-nitrophenyl)acrylaldehyde and (E)-3-(4-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, the unique combination of chlorophenyl and nitrophenyl groups in this compound contributes to its enhanced reactivity and biological activity .
Table 3: Comparison of Chalcones
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | High |
| (E)-3-(4-nitrophenyl)acrylaldehyde | Moderate | Low |
| (E)-3-(4-bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Moderate | Moderate |
Q & A
Q. What are the standard synthetic routes for (E)-3-(4-chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 4-nitroacetophenone) reacts with an aldehyde (e.g., 4-chlorobenzaldehyde) under basic conditions. Key steps include:
- Solvent selection : Ethanol or methanol is commonly used to dissolve reactants and stabilize intermediates.
- Base choice : Aqueous NaOH (10–20%) is added at 0–5°C to minimize side reactions like retro-aldol condensation .
- Purification : Recrystallization from toluene or ethanol yields pure crystals.
Yield optimization : Lower temperatures (0–5°C) and stoichiometric excess of the aldehyde (1.1–1.2 equiv) improve yields. Purity is confirmed via melting point analysis and HPLC .
Q. Which spectroscopic techniques are essential for confirming the structure and E-configuration of this compound?
- IR spectroscopy : Confirms the carbonyl (C=O) stretch near 1660–1680 cm⁻¹ and nitro (NO₂) asymmetric/symmetric stretches at 1520 and 1340 cm⁻¹ .
- ¹H NMR : The trans coupling constant (J = 12–16 Hz) between the α- and β-vinylic protons confirms the E-configuration. Aromatic protons appear as distinct multiplets in the 7.0–8.5 ppm range .
- UV-Vis : The π→π* transition of the enone system (λmax ≈ 300–350 nm) is compared with DFT-calculated values to validate electronic properties .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (XRD) and DFT calculations resolve discrepancies in molecular geometry predictions?
- XRD analysis : Provides experimental bond lengths (e.g., C=O: 1.22–1.24 Å) and dihedral angles between aromatic rings. For example, the nitro group’s orientation relative to the enone system can be quantified .
- DFT validation : Hybrid functionals (e.g., B3LYP/6-311++G(d,p)) optimize the geometry, and deviations >0.05 Å in bond lengths suggest recalibration of basis sets or solvation models .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O, π-π stacking) to explain crystal packing .
Q. What methodologies are recommended for evaluating the antimicrobial potential of this nitro-substituted chalcone derivative?
- Agar dilution assays : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains at concentrations of 25–200 µg/mL.
- Minimum Inhibitory Concentration (MIC) : Determine via broth microdilution, with resazurin as a viability indicator.
- Structure-activity relationship (SAR) : Compare with analogs (e.g., methoxy or fluoro substituents) to assess the nitro group’s role in bioactivity .
Q. How do electron-withdrawing substituents (e.g., nitro group) influence the compound’s electronic structure and reactivity, as analyzed through DFT?
- HOMO-LUMO analysis : The nitro group lowers LUMO energy (-1.8 to -2.2 eV), enhancing electrophilicity for nucleophilic attack.
- Fukui functions : Identify reactive sites (e.g., β-carbon of the enone) for Michael addition reactions.
- Charge distribution : Natural Bond Orbital (NBO) analysis reveals charge transfer from the chlorophenyl ring to the nitro group, stabilizing the molecule .
Q. What strategies optimize the compound’s solubility and stability in various solvents for experimental applications?
- Solvent screening : Use polar aprotic solvents (DMF, DMSO) for high solubility. For aqueous stability, employ co-solvents (e.g., 10% DMSO in PBS).
- Photostability testing : Expose to UV light (254 nm) and monitor degradation via HPLC. Nitro groups may require light-protected storage .
- pH-dependent stability : Test in buffers (pH 3–10) to identify degradation thresholds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
